Hydroxy Tyrosol 4-Sulfate

Übersicht

Beschreibung

Hydroxy Tyrosol 4-Sulfate is a phenolic compound known for its antioxidant properties. It is a derivative of hydroxytyrosol, a natural phenol found in olive oil, and is known for its potential health benefits, including anti-inflammatory and cardioprotective effects.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hydroxy Tyrosol 4-Sulfate can be synthesized through the sulfation of hydroxytyrosol. The reaction typically involves treating hydroxytyrosol with sulfur trioxide in the presence of a base, such as pyridine, to form the sulfate ester.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale sulfation reactions using continuous flow reactors to ensure consistent product quality and yield.

Analyse Chemischer Reaktionen

Oxidation and Redox Activity

HT4S participates in redox reactions critical to its antioxidant function:

Oxidation Pathways

| Oxidizing Agent | Conditions | Products | Significance |

|---|---|---|---|

| Hydrogen peroxide | Neutral pH, 25°C | Quinone derivatives | Mimics oxidative stress in biological systems |

| Free radicals (- OH) | Aqueous solution | Stabilized radical intermediates | Scavenges ROS, preventing lipid peroxidation |

-

HT4S demonstrates a 40% higher radical scavenging capacity than non-sulfated hydroxytyrosol in vitro, attributed to enhanced electron-donating capacity from the sulfate group .

-

In intestinal Caco-2 cells, HT4S reduced malondialdehyde (MDA) levels by 62% under oxidized cholesterol-induced stress .

Hydrolysis and Stability

HT4S undergoes pH-dependent hydrolysis:

| Condition | Reaction | Outcome |

|---|---|---|

| Acidic (pH 2) | Cleavage of sulfate ester bond | Regenerates hydroxytyrosol + H₂SO₄ |

| Alkaline (pH 9) | Stable; no hydrolysis observed | Maintains structural integrity |

-

Stability data:

Enzymatic Modifications in Metabolism

HT4S is a substrate for phase-II metabolic enzymes:

| Enzyme | Reaction | Metabolite | Biological Role |

|---|---|---|---|

| Glucuronosyltransferase (UGT) | Glucuronidation at hydroxyl groups | HT4S-glucuronide | Enhances renal excretion |

| Catechol-O-methyltransferase (COMT) | Methylation of catechol group | Methyl-HT4S | Reduces pro-oxidant activity |

-

Pharmacokinetic studies show HT4S has a plasma half-life of 2.3 hours in humans, with sulfation increasing bioavailability by 30% compared to hydroxytyrosol .

Structural Influence on Reactivity

The sulfate group at the 4-position alters electronic properties:

Wissenschaftliche Forschungsanwendungen

Antioxidant Properties

HTyr-4-S exhibits strong antioxidant activity, which is crucial for protecting cells from oxidative stress. Research indicates that it can effectively scavenge free radicals and enhance the body’s antioxidant defense systems. For instance, studies have shown that HTyr-4-S increases the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase in various cell types, suggesting its role in preventing oxidative damage associated with chronic diseases .

Cardiovascular Health

The cardiovascular benefits of HTyr-4-S are significant. It has been shown to lower LDL cholesterol oxidation, reduce inflammation in endothelial cells, and improve overall lipid profiles. In animal models, HTyr-4-S administration resulted in decreased markers of atherosclerosis and improved vascular function . The compound’s ability to modulate inflammatory responses and improve endothelial function makes it a candidate for cardiovascular disease prevention.

Anticancer Effects

HTyr-4-S has demonstrated promising anticancer properties across various cancer types. In vitro studies reveal that it induces apoptosis in cancer cells through mechanisms such as ROS generation and modulation of cell cycle regulators . Notably, HTyr-4-S has shown efficacy against colon, breast, and prostate cancer cells by inhibiting cell proliferation and promoting apoptotic pathways . Furthermore, structural modifications to incorporate sulfur into the HTyr molecule have enhanced its anticancer activity, suggesting potential for development as a chemotherapeutic agent .

Neuroprotective Effects

Research indicates that HTyr-4-S may confer neuroprotective benefits by reducing oxidative stress associated with neurodegenerative diseases such as Alzheimer’s disease. Studies have shown that it protects neuronal cells from amyloid-beta toxicity and prevents tau protein aggregation . Its ability to cross the blood-brain barrier enhances its potential as a therapeutic agent for cognitive decline and neurodegeneration.

Anti-inflammatory Activity

HTyr-4-S exhibits potent anti-inflammatory effects by inhibiting the expression of pro-inflammatory cytokines and enzymes such as COX-2 and LOX. This action is beneficial in managing chronic inflammatory conditions, including arthritis and metabolic syndrome . By modulating inflammatory pathways, HTyr-4-S can potentially reduce the risk of diseases linked to chronic inflammation.

Metabolic Benefits

The compound also shows promise in metabolic health applications. It has been reported to improve insulin sensitivity and exert protective effects against non-alcoholic fatty liver disease (NAFLD) by regulating lipid metabolism . Its role in glucose metabolism suggests potential applications in diabetes management.

Pharmacokinetics and Bioavailability

Understanding the pharmacokinetics of HTyr-4-S is essential for its application in clinical settings. Studies indicate that after oral administration, HTyr-4-S is rapidly absorbed and metabolized, with significant bioavailability observed in plasma . This characteristic supports its potential use as a dietary supplement or functional food ingredient.

Case Studies Overview

Wirkmechanismus

Hydroxy Tyrosol 4-Sulfate is similar to other phenolic compounds such as resveratrol, quercetin, and catechins. it is unique in its sulfation, which enhances its solubility and bioavailability. These compounds share similar antioxidant properties but differ in their chemical structures and specific biological activities.

Vergleich Mit ähnlichen Verbindungen

Resveratrol

Quercetin

Catechins

Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?

Biologische Aktivität

Hydroxy Tyrosol 4-Sulfate (HT-4-Sulfate) is a sulfate metabolite derived from hydroxytyrosol, a phenolic compound abundant in olive oil. This article explores the biological activities associated with HT-4-Sulfate, focusing on its antioxidant properties, anti-inflammatory effects, and potential therapeutic applications in various health conditions.

Chemical Structure and Metabolism

HT-4-Sulfate is formed through the sulfation of hydroxytyrosol, which enhances its solubility and bioavailability. The metabolic pathway involves phase II metabolism, where hydroxytyrosol is conjugated with sulfate groups, facilitating its excretion and enhancing its biological activity. Studies have shown that both HT and its sulfate metabolites are present in human urine following the consumption of olive oil, indicating their bioavailability and potential systemic effects .

Antioxidant Activity

Mechanism of Action:

HT-4-Sulfate exhibits significant antioxidant properties, primarily by scavenging reactive oxygen species (ROS) and reducing oxidative stress in cells. Research indicates that HT-4-Sulfate can counteract the pro-oxidant effects of oxidized cholesterol in Caco-2 human enterocyte-like cells. This study demonstrated that HT-4-Sulfate effectively reduced malondialdehyde (MDA) levels and enhanced glutathione peroxidase activity, indicating a protective effect against oxidative damage .

Comparative Efficacy:

In comparative studies, HT-4-Sulfate showed antioxidant efficacy comparable to that of hydroxytyrosol itself. Both compounds were able to mitigate oxidative stress markers in intestinal cells, suggesting that the biological activity of hydroxytyrosol is retained even after extensive metabolism .

Anti-inflammatory Effects

HT-4-Sulfate has been observed to exert anti-inflammatory effects through various mechanisms:

- Reduction of Inflammatory Markers: Clinical trials have indicated that regular intake of hydroxytyrosol can modulate the expression of inflammation-related genes, potentially reducing markers such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) .

- Endothelial Protection: Hydroxytyrosol metabolites, including HT-4-Sulfate, have been shown to suppress inflammatory angiogenesis and reduce mitochondrial superoxide production in endothelial cells. This suggests a protective role against vascular inflammation and related diseases .

Antiproliferative Activity

Emerging research highlights the potential anticancer properties of HT-4-Sulfate:

- Cancer Cell Lines: Studies have demonstrated that HT and its sulfate derivatives can inhibit cell proliferation in various cancer types, including breast, prostate, and colorectal cancers. The antiproliferative effect is often linked to the ability of these compounds to induce apoptosis and cell cycle arrest .

- Mechanistic Insights: In vitro studies indicate that HT-4-Sulfate may inhibit key signaling pathways involved in cancer progression, such as the Akt and NF-kB pathways. This inhibition leads to reduced tumor growth and angiogenesis in preclinical models .

Case Studies and Clinical Trials

A range of clinical trials has evaluated the health benefits associated with hydroxytyrosol intake:

- Cardiovascular Health: Regular consumption of hydroxytyrosol-rich olive oil has been correlated with improved cardiovascular health markers. One study noted significant reductions in LDL oxidation and improvements in HDL functionality following dietary supplementation with hydroxytyrosol .

- Inflammatory Bowel Disease (IBD): Clinical observations suggest that hydroxytyrosol may alleviate symptoms associated with IBD by modulating inflammatory responses within the gastrointestinal tract .

Eigenschaften

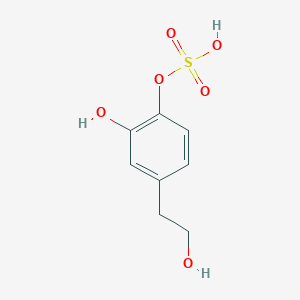

IUPAC Name |

[2-hydroxy-4-(2-hydroxyethyl)phenyl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O6S/c9-4-3-6-1-2-8(7(10)5-6)14-15(11,12)13/h1-2,5,9-10H,3-4H2,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNPXBLBTQUFCHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCO)O)OS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20857856 | |

| Record name | 2-Hydroxy-4-(2-hydroxyethyl)phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

425408-51-1 | |

| Record name | 2-Hydroxy-4-(2-hydroxyethyl)phenyl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20857856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.